DL-alpha-Tocopherol calcium succinate

Beschreibung

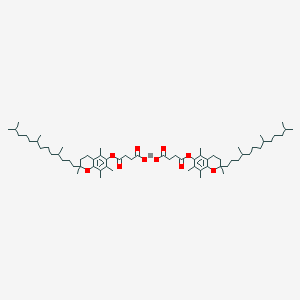

Structure

2D Structure

Eigenschaften

IUPAC Name |

calcium;4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKBRBCVWVLFHH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H106CaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431000 | |

| Record name | Calcium bis(4-oxo-4-{[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]oxy}butanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1099.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14638-18-7 | |

| Record name | Calcium bis(4-oxo-4-{[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]oxy}butanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Tocopherol Succinate Analogues for Research

Esterification Pathways for Alpha-Tocopheryl Succinate (B1194679) Synthesis

The initial and crucial step in producing the target compound is the formation of an ester linkage between the hydroxyl group of the tocopherol chromanol ring and a carboxyl group of succinic acid. This process, which creates alpha-tocopheryl succinate (α-TS), can be achieved through chemical or enzymatic routes.

Direct esterification is a common chemical method for synthesizing α-tocopheryl succinate. A preferred industrial route involves the direct reaction of d-α-tocopherol with succinic anhydride (B1165640). google.com This reaction can be performed by heating a mixture of the two reactants above the melting point of succinic anhydride; however, this can lead to product discoloration. google.com

To circumvent the issues associated with high-temperature reactions, alternative catalytic systems have been developed. One effective method employs an aliphatic tertiary amine as a catalyst, which allows the reaction to proceed efficiently at lower temperatures, between room temperature and 40°C. google.com This approach prevents the significant coloration that occurs when tocopherol is heated to 80°C or higher and allows the reaction to complete within a few hours. google.com Another catalytic system involves using nano-silica and immobilized 4-dimethylaminopyridine (B28879) in a mixed solvent system of n-hexane and acetone. mdpi.com

Table 1: Comparison of Direct Esterification Methods for α-Tocopheryl Succinate

| Catalyst System | Reaction Temperature | Key Advantages |

| No Catalyst | > Melting point of succinic anhydride | Simple, no catalyst removal needed |

| Aliphatic Tertiary Amine | Room Temperature - 40°C | Avoids product discoloration, proceeds at a practical rate at low temperatures google.com |

| Nano-silica / Immobilized 4-dimethylaminopyridine | Not Specified | Utilizes a heterogeneous catalyst mdpi.com |

Biocatalytic synthesis using lipases (EC 3.1.1.3) offers a green and highly selective alternative to chemical methods. Lipases can catalyze esterification under mild conditions, minimizing by-products and reducing waste treatment costs. researchgate.net The synthesis of vitamin E derivatives via enzymatic methods is widely applied in the food and pharmaceutical industries. researchgate.net

Several lipases have proven effective for this transformation. Candida antarctica lipase (B570770) B (CALB), often in its immobilized form as Novozym 435, is frequently used. Studies have shown that using Novozym 435 to catalyze the reaction between α-tocopherol and succinic anhydride can achieve a conversion rate of 94.4% after 48 hours. mdpi.com Modifying the lipase itself, for instance with succinic anhydride, can further enhance its thermal stability and catalytic activity. mdpi.com Lipases from Candida rugosa (CRL) have also been successfully used, achieving yields of approximately 47% in dimethyl sulfoxide (B87167) (DMSO) and 62% when immobilized on a nanogel. mdpi.comresearchgate.net The choice of solvent also plays a critical role, with higher yields often observed in polar solvents like DMSO and dimethylformamide (DMF). mdpi.com

Table 2: Lipase-Mediated Synthesis of α-Tocopheryl Succinate

| Lipase Source | Support/Modification | Conversion Rate / Yield | Reference |

| Candida antarctica (Novozym 435) | Immobilized | 94.4% | mdpi.com |

| Candida antarctica (Novozym 435) | Succinic anhydride modified | 94.4% | researchgate.net |

| Candida rugosa (CRL) | None (in DMSO) | 46.95% | researchgate.net |

| Candida rugosa (CRL) | Nanogel immobilized | 62.58% | researchgate.netresearchgate.net |

| Lip400 | Not Specified (in Dichloromethane) | 80% | mdpi.comresearchgate.net |

Conversion to Calcium Salts: Principles and Processes

Once alpha-tocopheryl succinate is synthesized, it is converted into its calcium salt to improve its stability and handling properties for various applications. This process involves a neutralization reaction followed by precipitation.

A direct method for forming the calcium salt involves reacting the alpha-tocopheryl succinic acid with a metal compound such as calcium hydroxide (B78521) (Ca(OH)₂), calcium oxide (CaO), or calcium carbonate (CaCO₃). google.com This process is typically carried out by reacting the tocopheryl succinate with an equivalent excess of the chosen calcium compound. google.com

An alternative and economically advantageous method uses calcium acetate (B1210297). In this process, α-tocopherol acid succinate is dissolved in methanol (B129727) and reacted with an aqueous or hydrated methanol solution of calcium acetate. google.com This single-step method is favorable as it uses inexpensive calcium acetate and avoids intermediate steps, such as forming a lithium salt, which requires costly lithium hydroxide and subsequent disposal of lithium chloride. google.com The use of calcium acetate also contributes to a higher purity of the final product, as the acetic acid generated after the salt exchange readily dissolves in the methanol solvent, preventing its adhesion to the final crystalline product. google.com

Optimizing reaction conditions is essential for achieving high yield and purity of DL-alpha-Tocopherol calcium succinate. Key parameters include the choice of solvent, temperature, and reactant ratios.

The solvent system is critical. Monohydric C1–C4 alcohols, particularly methanol, are effective solvents for this reaction. google.com The process can be run in methanol with or without water as a co-solvent, though using methanol with less than 0.5% water is specified in some process claims. google.com Methanol is advantageous because it effectively dissolves the reactants and helps in purifying the final product by keeping byproducts in solution. google.com

Reaction temperature is typically maintained between 50°C and 70°C to ensure an adequate reaction rate. google.com Furthermore, using an equivalent excess of the calcium compound, such as a reactant ratio of 1.1:1 or greater, helps to drive the reaction to completion. google.com Following the reaction, the precipitated white solid of the calcium salt is recovered through filtration, washed with methanol to remove any remaining impurities, and then dried under reduced pressure to yield a fine white powder. google.com

Table 3: Conditions for the Synthesis of α-Tocopheryl Succinate Calcium Salt

| Parameter | Optimized Condition | Rationale | Reference |

| Calcium Source | Calcium Hydroxide, Calcium Oxide, Calcium Acetate | Direct reaction, cost-effectiveness google.comgoogle.com | google.comgoogle.com |

| Solvent | C1-C4 Monohydric Alcohol (e.g., Methanol) | Good solubility for reactants, aids in purification google.comgoogle.com | google.comgoogle.com |

| Temperature | 50 - 70°C | Ensures adequate reaction rate google.com | google.com |

| Reactant Ratio | Equivalent excess of calcium compound (e.g., ≥1.05:1) | Drives reaction to completion google.com | google.com |

| Purification | Methanol wash, vacuum drying | Removes soluble impurities, yields pure powder google.com | google.com |

Advanced Chemical Modifications and Conjugation Strategies for Enhanced Biological Activity

To broaden the research applications of tocopherol succinate, various advanced chemical modifications and conjugation strategies are employed. These modifications aim to improve drug delivery, target specific cells or tissues, or create multifunctional therapeutic agents.

One prominent strategy involves conjugating α-tocopheryl succinate (α-TOS) to other molecules to create novel prodrugs or delivery systems. For example, α-TOS has been conjugated to platinum(IV) complexes. nih.govrsc.org In such a conjugate, the lipophilic nature of the α-TOS moiety can facilitate cellular uptake, and upon intracellular reduction, both the platinum agent (which damages nuclear DNA) and α-TOS (which can disrupt mitochondrial function) are released, creating a dual-targeting anticancer agent. nih.govresearchgate.net

Another common modification is PEGylation, the conjugation of polyethylene (B3416737) glycol (PEG), to create derivatives like D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS). This modification can enhance the anticancer efficacy of α-tocopheryl succinate. nih.gov Chitosan (B1678972), a biocompatible polymer, has also been used. An α-TOS-grafted chitosan oligosaccharide can self-assemble into micelles, which serve as a delivery vehicle for other therapeutic agents, potentially replacing harmful solvents and improving drug stability and release. nih.gov Further strategies include creating redox-responsive micelles by linking chondroitin (B13769445) sulfate (B86663) to α-tocopherol succinate via disulfide bonds, designed for targeted drug delivery in specific tumor microenvironments. dovepress.com These advanced modifications highlight the versatility of the tocopherol succinate scaffold in developing sophisticated molecules for targeted biological research. nih.govdovepress.com

Table 4: Advanced Modification and Conjugation Strategies for Tocopherol Succinate Analogues

| Conjugated Molecule/System | Linkage/Method | Intended Enhancement | Reference |

| Platinum(IV) Complexes | Axial ligand conjugation | Dual-targeting anticancer activity (DNA and mitochondria) | nih.govrsc.orgresearchgate.net |

| Polyethylene Glycol (PEG) | Esterification | Enhanced anticancer efficacy, improved delivery | nih.gov |

| Chitosan Oligosaccharide | Grafting | Forms micelles for drug delivery, improves stability | nih.gov |

| Chondroitin Sulfate | Disulfide bonds | Creates redox-responsive micelles for targeted delivery | dovepress.com |

Development of Anticancer Prodrugs via Conjugation with Cytotoxic Agents

The conjugation of α-tocopherol succinate (α-TS) with established cytotoxic agents is a significant area of research aimed at creating prodrugs with enhanced therapeutic profiles. This strategy seeks to leverage the unique properties of α-TS, such as its selective pro-apoptotic effects on cancer cells, to improve the delivery and efficacy of potent anticancer drugs. mdpi.comnih.gov By chemically linking α-TS to a cytotoxic drug, the resulting prodrug can exhibit altered solubility, stability, and pharmacokinetic properties, potentially leading to targeted tumor accumulation and reduced systemic toxicity.

A notable example is the synthesis of an N-d-α-tocopherol succinate derivative of doxorubicin (B1662922) (N-DOX-TOS). acs.orgnih.gov This prodrug was synthesized using a classical carbodiimide (B86325) coupling method. acs.org The process involves the covalent coupling of doxorubicin (DOX) to the carboxylic acid of d-α-tocopherol succinate (TOS) at the amino group of the glucosamine (B1671600) moiety on DOX. acs.orgnih.gov To facilitate the reaction, reagents such as N-methyl morpholine (B109124) and hydroxybenzotriazole (B1436442) (HOBt) are used in a solvent like warm dimethylformamide (DMF). acs.org Driving the reaction to completion is often achieved by using an excess of DOX, which also simplifies the purification process through successive washings. acs.org The resulting N-DOX-TOS prodrug can self-assemble into nanoaggregates, a promising approach for enhancing antitumor efficacy. acs.orgnih.gov

Another research focus is the combination of α-TS with paclitaxel (B517696) (PTX) in nanostructured lipid carriers (NLCs). nih.govolemiss.edu While not a direct covalent conjugation in the same manner as the DOX-TOS prodrug, this approach co-delivers the two agents in a single nanoparticle, potentiating the cytotoxic activity of PTX through a synergistic effect. nih.govolemiss.edu The development of these α-TS-based NLCs involves a hot homogenization method where α-TS acts as a solid lipid. nih.gov The process includes melting a mixture of α-TS, a liquid lipid (like Capryol™ 90, selected based on PTX solubility), and PTX at an elevated temperature (e.g., 80 °C). nih.gov This method allows for high drug loading and entrapment efficiency, creating a combined delivery system that leverages the anticancer properties of both PTX and α-TS. nih.gov Research has shown that combining PTX with α-TS can lead to significantly higher apoptotic activity, particularly in multidrug-resistant cancer phenotypes. nih.gov

The rationale for these conjugation strategies is rooted in the distinct mechanisms of α-TS and the cytotoxic drugs. α-TS is known to induce apoptosis in cancer cells by destabilizing mitochondria, inhibiting DNA synthesis, and slowing the cell cycle. mdpi.comnih.gov When combined with agents like paclitaxel, which stabilizes microtubules to induce programmed cell death, or doxorubicin, a broad-spectrum antibiotic, the resulting prodrug or co-delivery system can attack cancer cells through multiple pathways. nih.govnih.gov

| Reagents in N-DOX-TOS Synthesis |

| Doxorubicin (DOX) |

| d-α-Tocopherol succinate (TOS) |

| N-methyl morpholine |

| Hydroxybenzotriazole (HOBt) |

| Dimethylformamide (DMF) |

Synthesis of Liposomal Formulations and Other Nanocarrier Systems for Research Delivery

The poor aqueous solubility of α-tocopherol succinate (α-TS) and many cytotoxic drugs necessitates the development of advanced delivery systems for research and therapeutic applications. nih.govtandfonline.com Liposomes and other nanocarrier systems are extensively investigated to encapsulate α-TS, often in combination with other agents, to improve bioavailability, stability, and targeted delivery. nih.govnih.gov

Liposomal Formulations: Researchers have developed pH-sensitive liposomes co-encapsulating α-TS and doxorubicin (DOX). nih.gov These fusogenic liposomes are designed to be stable at physiological pH (7.4) but become destabilized in the acidic tumor microenvironment (pH ~6.5) or within endosomes (pH 5.0-6.0). nih.gov This pH-triggered change promotes the fusion of the liposome (B1194612) with the cell membrane, releasing the encapsulated contents directly into the cytoplasm. nih.gov One such formulation, pHSL-TS-DOX, was developed and showed enhanced DOX uptake and tumor accumulation. nih.gov Other studies have focused on liposomal formulations that co-encapsulate α-TS and α-tocopherol (T) to mitigate the cytotoxicity of α-TS towards normal cells while retaining its desired therapeutic effects. researchgate.netnih.gov

Nanostructured Lipid Carriers (NLCs): NLCs are a type of solid lipid nanoparticle that incorporates both solid and liquid lipids. α-TS itself can be used as the solid lipid component. nih.gov A common method for preparing α-TS-based NLCs for delivering drugs like paclitaxel (PTX) is the hot homogenization technique. nih.govolemiss.edu In this process, α-TS, a liquid lipid, and the drug are melted together. This lipid phase is then dispersed in a hot aqueous surfactant solution using a high-shear homogenizer, followed by cooling to allow the NLCs to form. This method has produced particles with mean diameters around 186 nm and high entrapment efficiency (>95%). nih.govolemiss.edu Further modification, such as the inclusion of polyethylene glycol (PEG), can alter the surface characteristics and potentially improve circulation time. nih.govolemiss.edu

Other Nanocarrier Systems: A modified spontaneous emulsification solvent-diffusion method has been used to create α-TS nanospheres. tandfonline.com This bottom-up process, suitable for industrial scale-up, involves dissolving α-TS and the active drug (e.g., paclitaxel) in a water-miscible organic solvent. This solution is then added to an aqueous phase containing a surfactant (e.g., Tween 80), leading to the formation of an emulsion. The subsequent diffusion of the organic solvent into the water causes the lipid to precipitate, forming nanospheres. tandfonline.com This technique has yielded spherical particles around 100 nm with a drug entrapment efficiency of 90%. tandfonline.com

Another innovative approach involves synthesizing copolymers for nanoencapsulation. For instance, copolymers of 1-[4,7-dichloroquinolin-2-ylmethyl]-4-methacryloyloxyethyl succinate (QMES) and N-vinyl-2-pirrolidone (VP) have been used to encapsulate α-TOS via nanoprecipitation. mdpi.comnih.gov This method involves dissolving the copolymer and α-TOS in a solvent mixture (e.g., THF:DMF) and adding this solution dropwise to a non-solvent (e.g., PBS buffer), causing the polymer to precipitate and form nanoparticles that entrap the drug. mdpi.comnih.gov

The table below summarizes key characteristics of different α-TS nanocarrier systems from research findings.

| Nanocarrier System | Synthesis Method | Drug(s) | Mean Particle Size | Entrapment Efficiency (%) | Reference |

| αTS-PTX-NLC | Hot Homogenization | Paclitaxel | 186.2 ± 3.9 nm | >95.0 | nih.gov |

| αTS-PTX-PEG-NLC | Hot Homogenization | Paclitaxel | 96.2 ± 3.9 nm | >95.0 | nih.gov |

| α-TOS Nanospheres | Spontaneous Emulsification | Paclitaxel | ~100 nm | 90 | tandfonline.com |

| QMES-40 NPs | Nanoprecipitation | α-TOS | 148.8 nm | 65 | mdpi.comnih.gov |

| pHSL-TS-DOX | Film Hydration/Extrusion | Doxorubicin | Not Specified | Not Specified | nih.gov |

Exploration of Structural Analogues and Derivatives (e.g., Tocophersolan, 2-Phenylselenyl Succinates) in Research

Research into the biological activities of α-tocopherol succinate (α-TS) has spurred the synthesis and investigation of various structural analogues and derivatives. These modifications aim to enhance potency, improve physicochemical properties like water solubility, or explore structure-activity relationships. mdpi.comnih.govgoogle.com

Tocophersolan (TPGS): Tocophersolan, also known as D-α-tocopheryl polyethylene glycol succinate (TPGS), is a prominent water-soluble derivative of vitamin E. chemicalbook.comwikipedia.orgpharmtech.com It is synthesized by the esterification of the free carboxylic acid group of α-tocopheryl acid succinate with polyethylene glycol (PEG), typically PEG 1000. nih.govchemicalbook.compharmtech.com This conjugation creates an amphipathic molecule with a hydrophilic PEG chain and a lipophilic tocopheryl tail, giving it surfactant properties. pharmtech.comnih.gov Due to its water-soluble nature, TPGS is widely used as a solubilizer, emulsifier, and absorption enhancer in pharmaceutical formulations. chemicalbook.compharmtech.com Research has also explored its use in creating block copolymers, such as TPGS-block-poly(ε-caprolactone) (TPGS-b-PCL), via ring-opening bulk polymerization for use as nanocarriers for controlled drug release. mdpi.com

2-Phenylselenyl Succinates: Selenium-conjugated derivatives of tocopheryl succinate have been synthesized to explore the combined effects of vitamin E and selenium. nih.gov The synthesis of α-tocopheryl-2-phenylselenyl succinate involves the reaction of 2-phenylselenyl succinic anhydrite with α-tocopherol under acidic conditions. nih.gov The anhydrite precursor is prepared from 2-bromosuccinic anhydrite and sodium benzeneselenolate. nih.gov Research has shown that these selenium-conjugated compounds, including α-tocopheryl-2-phenylselenyl succinate and its γ-tocopheryl counterpart, induce a significant decrease in prostate cancer cell viability compared to their non-selenated succinate parents. nih.gov

Other Structural Modifications: The structure-activity relationship of α-TS has been extensively studied by modifying both the chroman ring and the succinate moiety. mdpi.comnih.gov

Chroman Ring: Analogues with fewer methyl groups on the chroman ring have been found to be less active than α-TS. nih.govgoogle.com

Dicarboxylic Acid Chain: The nature of the dicarboxylic acid esterified to the tocopherol hydroxyl group is critical. Replacing the succinyl group (a four-carbon chain) with a maleyl group (containing a double bond) was found to greatly enhance pro-apoptotic activity, whereas using a longer glutaryl group (five carbons) reduced activity. nih.govgoogle.com Further elongation to an adipate (B1204190) group (six carbons) was shown to eliminate cytotoxicity while retaining other biological effects. nih.gov

Terminal Carboxyl Group: Methylation of the free terminal carboxyl group of the succinate moiety completely abolishes the pro-apoptotic activity of α-TS, indicating this functional group is essential for its anticancer effects. nih.govgoogle.com In contrast, α-tocopheryloxyacetic acid (α-TEA), where the succinate ester linkage is replaced with a more stable ether linkage, represents another class of active derivatives. mdpi.com

These explorations underscore the specific structural requirements for the biological activity of tocopherol derivatives and guide the synthesis of new analogues with potentially superior research applications. mdpi.comnih.gov

Preclinical and in Vitro Investigation of Dl Alpha Tocopherol Calcium Succinate: Elucidating Mechanisms of Action

Receptor and Intracellular Signaling Pathway Interactions

The gene-regulatory effects of DL-alpha-Tocopherol calcium succinate (B1194679) are mediated through its interaction with and modulation of several critical intracellular signaling pathways. These interactions control fundamental cellular processes, including proliferation, apoptosis (programmed cell death), and signal transduction.

One of the most well-documented non-antioxidant functions of α-tocopherol is its inhibition of Protein Kinase C (PKC) activity. nih.gov This inhibition has been observed in a dose-dependent manner in various cell types, including smooth muscle cells. nih.gov The mechanism is not a direct interaction with the enzyme but rather an indirect modulation. Alpha-tocopherol (B171835) activates Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase. nih.gov Activated PP2A then dephosphorylates PKCalpha, leading to its inactivation. This cascade effectively silences PKC-mediated signaling, which is heavily involved in cell proliferation.

The succinate ester of vitamin E, RRR-alpha-tocopheryl succinate (VES), has been shown to potently induce apoptosis in cancer cells, partly through the Transforming Growth Factor-beta (TGF-β) signaling pathway. nih.govmdpi.com Studies on human breast cancer cells demonstrated that VES-inhibited cells secrete biologically active TGF-β. nih.gov The apoptotic effect of VES could be blocked by using neutralizing antibodies against TGF-β, confirming the pathway's involvement. mdpi.com However, the relationship is complex, as other research shows that VES can also induce cell cycle arrest and upregulate the expression of the cell cycle inhibitor p21 in a TGF-β-independent manner, indicating that it can act through multiple pathways to control cell growth.

Alpha-tocopherol and its derivatives intersect with several other major signaling cascades:

MAPK Pathway: The inhibition of PKC by α-tocopherol has downstream consequences for the Mitogen-Activated Protein Kinase (MAPK) pathway. In lipopolysaccharide-stimulated microglial cells, α-tocopherol supplementation resulted in the downregulation of ERK1/2 phosphorylation, a key event in the MAPK cascade that is often linked to inflammatory responses and cell proliferation. nih.gov

PI3K/Akt/mTOR Pathway: Tocopherol has been shown to protect bone marrow stromal cells from a form of cell death called ferroptosis by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway. Treatment with tocopherol led to increased phosphorylation of PI3K, Akt, and mTOR, thereby promoting cell survival under conditions of oxidative stress. nih.gov

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for signaling initiated by cytokines and growth factors. youtube.com One form of vitamin E, γ-tocotrienol, has been found to prevent the phosphorylation of JAK1 and JAK2 in human liver cancer cells, thereby inhibiting the pathway. youtube.com While direct evidence for DL-alpha-tocopherol calcium succinate is still emerging, the known activity of other vitamin E isomers on this pathway suggests a potential area of interaction.

Table 2: Interactions with Key Intracellular Signaling Pathways

| Pathway | Key Protein(s) | Effect of Tocopherol/Derivative | Cellular Outcome | Source(s) |

| PKC Signaling | PKC, PP2A | Activates PP2A, leading to dephosphorylation and inhibition of PKC. | Inhibition of cell proliferation. | nih.govnih.gov |

| TGF-β Signaling | TGF-β | Enhances secretion of active TGF-β; can also act independently. | Induction of apoptosis and growth arrest. | nih.govmdpi.com |

| MAPK Pathway | ERK1/2 | Downregulation of phosphorylation. | Attenuation of inflammatory and proliferative signals. | nih.gov |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Upregulation of phosphorylation. | Inhibition of ferroptosis; promotion of cell survival. | nih.gov |

| JAK/STAT Pathway | JAK1, JAK2 | Inhibition of phosphorylation (by γ-tocotrienol). | Inhibition of cytokine signaling. | youtube.com |

Influence on Fas Death Receptor Pathway Sensitivity

While this compound primarily induces apoptosis through the mitochondrial (intrinsic) pathway, some evidence suggests it can sensitize cells to apoptosis mediated by the Fas death receptor (Fas), a key component of the extrinsic pathway. The Fas receptor (also known as Apo-1 or CD95) is a transmembrane protein that, upon binding with its ligand (FasL), triggers a signaling cascade leading to programmed cell death.

Research on alpha-tocopheryl succinate (α-TOS), a closely related compound, has shown that its apoptotic mechanism in certain cancer cells, such as estrogen receptor-negative human breast cancer cells, involves the Fas pathway. drugbank.com In these cells, treatment with vitamin E succinate led to an increase in the total protein levels of both the Fas receptor and the Fas ligand. drugbank.com Furthermore, it increased the expression of Fas on the cell surface, making the cells more susceptible to Fas-mediated apoptosis. drugbank.com The critical role of this pathway was confirmed when the use of Fas-neutralizing antibodies or Fas-L antisense oligonucleotides blocked the apoptosis induced by vitamin E succinate. drugbank.com

The compound's targeting of the mitochondrial respiratory complex II has also been indirectly linked to the Fas pathway. Studies have revealed that cells with mutations in the CybL subunit of complex II, a target of α-TOS, exhibit resistance to apoptosis induced not only by various cytotoxic agents but also by the Fas ligand. nih.gov This suggests that the mitochondrial effects of α-TOS may converge with or influence the signaling of the Fas death receptor pathway.

Non-Antioxidant Mechanisms and Redox Homeostasis in Research Models

Role in Reactive Oxygen Species (ROS) Generation and Accumulation in Specific Cell Types

A pivotal mechanism of action for this compound in preclinical models, particularly in cancer cell lines, is its ability to generate, rather than scavenge, reactive oxygen species (ROS). This pro-oxidant activity is a key differentiator from the classical antioxidant function of alpha-tocopherol.

Studies using alpha-tocopheryl succinate (α-TOS) have demonstrated that it induces apoptosis in malignant cells by stimulating the production of ROS. nih.govnih.gov The molecular target for this ROS generation has been identified as the mitochondrial respiratory complex II (succinate dehydrogenase). nih.gov By binding to the ubiquinone-binding sites of complex II, α-TOS disrupts the electron transport chain, leading to the accumulation of ROS. nih.gov

The sensitivity of different cancer cell types to α-TOS-induced apoptosis appears to correlate with their capacity to generate ROS in response to the compound. For instance, human lung cancer cell lines (A549 and H460) were found to be more sensitive to α-TOS and produced more ROS compared to more resistant human glioblastoma cell lines (T98G and U87MG). nih.gov

Furthermore, α-TOS has been shown to stimulate the rapid entry of calcium ions (Ca2+) into cells, followed by their accumulation in the mitochondria. nih.gov This influx of Ca2+ is a prerequisite for inducing the mitochondrial permeability transition (MPT), which contributes to mitochondrial destabilization and cooperates with other pro-apoptotic signals to release cytochrome c, a critical step in apoptosis. nih.gov This process highlights a direct role for calcium, which is relevant to the this compound compound.

Modulation of Oxidative Stress Response Pathways

This compound modulates oxidative stress response pathways primarily by inducing an overwhelming level of oxidative stress within cancer cells, rather than by bolstering antioxidant defenses. The primary mechanism is the targeted disruption of mitochondrial function.

By inhibiting complex II of the mitochondrial respiratory chain, alpha-tocopheryl succinate (α-TOS) triggers a significant increase in ROS, which in turn initiates apoptotic signaling. nih.gov This action effectively turns the cell's own energy-producing machinery into a source of lethal oxidative stress. The resulting accumulation of ROS can lead to lipid peroxidation, protein damage, and the activation of stress-activated signaling cascades that culminate in cell death.

In some contexts, tocopherols (B72186) have been shown to inhibit ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation. However, the action of α-TOS in cancer cells is distinct, promoting a different form of oxidative cell death through mitochondrial ROS production. The pro-apoptotic activity of α-TOS is so potent that it can suppress tumor growth in models of breast cancer that are typically resistant to other therapies. nih.gov

Differentiation of this compound's Action from Classical Antioxidant Properties of Tocopherol

The mechanism of this compound in inducing apoptosis is fundamentally different from the classical antioxidant properties associated with its parent molecule, alpha-tocopherol. While alpha-tocopherol is a lipophilic antioxidant that protects cell membranes from oxidative damage by neutralizing free radicals, its succinate ester derivative, particularly in the context of cancer cells, acts as a pro-oxidant. mdpi.comchemicalbook.com

Several key distinctions are noted in research:

Pro-oxidant vs. Antioxidant Activity : DL-alpha-tocopherol is known for its antioxidant effects. medchemexpress.com In contrast, studies on alpha-tocopheryl succinate (α-TOS) show it induces apoptosis by generating ROS in cancer cells. nih.gov This pro-apoptotic effect is not a feature of alpha-tocopherol itself.

Esterification is Key : The succinyl and alpha-tocopheryl parts of the molecule are both necessary for its potent pro-apoptotic effects. nih.gov The esterification of alpha-tocopherol to form the succinate derivative transforms it from a redox-active antioxidant to a compound described as "redox-silent" whose primary anticancer activity is not dependent on radical scavenging. drugbank.com

Gene Regulation and Cell Signaling : While alpha-tocopherol does have non-antioxidant roles in cell signaling and gene regulation, these are often associated with maintaining cellular homeostasis. nih.gov For example, it can inhibit protein kinase C (PKC) and affect the expression of genes like α-tropomyosin and collagenase. nih.gov The succinate form, however, hijacks these signaling pathways to induce a death signal. For example, the pro-apoptotic activity of α-TOS in some cancer cells involves the inhibition of PKC. nih.gov

Bioavailability and Isomers : The synthetic "DL-" form (a mix of stereoisomers) is generally considered less biologically active in terms of classical vitamin E antioxidant function than the natural "D-" form (d-alpha-tocopherol). newelementbio.comquora.com However, the pro-apoptotic activity of the succinate ester appears to be a distinct pharmacological effect where this difference may be less relevant than the presence of the succinate group.

Immunomodulatory and Anti-inflammatory Effects in Preclinical Studies

Regulation of Pro-inflammatory Cytokine Secretion (e.g., PGE2, IL-1, IL-6, IL-8)

Preclinical studies have demonstrated that this compound and related compounds can modulate the production of key pro-inflammatory cytokines, indicating a potential role in regulating inflammatory responses.

Specifically, RRR-alpha-tocopheryl succinate has been shown to downregulate the production of prostaglandin (B15479496) E2 (PGE2), a pro-inflammatory lipid mediator. nih.gov In one study using peritoneal exudate cells, pretreatment with vitamin E succinate prevented a virus-induced 256% increase in PGE2 levels, maintaining them at normal control levels. nih.gov Conversely, the same study found that vitamin E succinate enhanced the production of Interleukin-1 (IL-1), a cytokine with complex roles in immunity, by 196% in an avian macrophage cell line and 385% in a murine macrophage cell line. nih.gov

Other research has focused on Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). In a study on rats undergoing high-intensity interval training (HIIT), which significantly increased serum IL-6 and TNF-α levels, supplementation with vitamin E succinate prevented this exercise-induced rise. nih.gov

Furthermore, in a cell culture model using differentiated THP-1 macrophages, alpha-tocopherol was found to counteract the ritonavir-induced increase in the expression of the pro-inflammatory cytokines IL-6 and Interleukin-8 (IL-8), as well as the chemokine MCP-1, at both the mRNA and protein levels.

These findings suggest that this compound may exert immunomodulatory effects by selectively regulating the secretion of various pro-inflammatory mediators.

Interactive Data Table: Effect of Tocopheryl Succinate on Pro-inflammatory Cytokines

| Cytokine | Cell/Animal Model | Stimulus | Effect of Tocopheryl Succinate | Percentage Change | Source |

| PGE2 | Chicken Peritoneal Exudate Cells | Avian Erythroblastosis Virus | Downregulation | Prevented 256% increase | nih.gov |

| IL-1 | Avian (HD11) Macrophage Cells | None (basal production) | Upregulation | +196% | nih.gov |

| IL-1 | Murine (P388D1) Macrophage Cells | None (basal production) | Upregulation | +385% | nih.gov |

| IL-6 | Rats | High-Intensity Interval Training | Downregulation | Prevented significant increase | nih.gov |

| TNF-α | Rats | High-Intensity Interval Training | Downregulation | Prevented significant increase | nih.gov |

Impact on Immune Cell Functions and Activity (e.g., T cell proliferation, macrophage activity)

Research into the immunomodulatory effects of alpha-tocopheryl succinate (α-TOS), a related compound to this compound, has revealed significant impacts on key immune cells, including T cells and macrophages.

In vitro studies on chicken T cells have demonstrated that RRR-alpha-tocopheryl succinate (VES) can inhibit lectin-induced T cell proliferation in a dose-dependent manner. nih.gov This inhibitory effect was observed even when VES was added to the cell cultures after mitogen stimulation, suggesting that the mechanism does not involve interference with the initial binding of the mitogen to its receptor. nih.gov Notably, this antiproliferative effect appears to be unique to the succinate ester form of vitamin E, as other forms like dl-alpha-tocopherol, d-alpha-tocopherol, and d-alpha-tocopherol acetate (B1210297) did not show the same inhibitory properties. nih.gov Furthermore, the growth-inhibitory action of VES on T cells could not be reversed by the addition of exogenous interleukin-2 (B1167480) (IL-2) or sodium selenite, an enhancer of IL-2 receptors. nih.gov

Regarding macrophage activity, studies have shown that alpha-tocopherol can down-regulate scavenger receptor activity in macrophages in a dose-dependent manner. nih.gov This effect was associated with a reduction in the expression of scavenger receptor class A (SR-A) mRNA and the activity of the transcription factor activator protein-1 (AP-1). nih.gov Interestingly, gamma-tocopherol (B30145), another isomer of vitamin E, exhibited a much weaker suppressive effect on these parameters. nih.gov

Furthermore, in the context of interactions between adipocytes and macrophages, both α-tocopherol and γ-tocopherol have been shown to mitigate the inflammatory response induced by this co-culture. koreascience.kr They effectively restrained the increase in inflammatory cytokines such as monocyte chemoattractant protein-1, tumor necrosis factor-α, and interleukin-6. koreascience.kr This anti-inflammatory action was linked to the inhibition of NF-κB activation by limiting its translocation to the nucleus. koreascience.kr

In other studies, RRR-alpha-tocopheryl succinate (VES) treatment was found to enhance the production of interleukin-1 (IL-1) by both avian and murine macrophage cell lines. nih.govtandfonline.com Supernatants from VES-treated avian (HD11) and murine (P388D1) macrophage cells showed significantly higher IL-1 activity compared to untreated cells. nih.govtandfonline.com Concurrently, VES was able to downregulate the production of prostaglandin E2 (PGE2) induced by retroviruses. nih.govtandfonline.com

Table 1: Effects of Alpha-Tocopheryl Succinate on Immune Cell Functions

| Cell Type | Compound Form | Key Finding | Mechanism of Action |

|---|---|---|---|

| Chicken T cells | RRR-alpha-tocopheryl succinate (VES) | Inhibited lectin-induced proliferation | Not by interfering with mitogen-receptor binding |

| Macrophages | alpha-tocopherol | Down-regulated scavenger receptor activity | Reduced SR-A mRNA expression and AP-1 activity |

| Macrophages (co-cultured with adipocytes) | α-tocopherol and γ-tocopherol | Restrained inflammatory cytokine release | Inhibited NF-κB activation |

| Avian and Murine Macrophage Cell Lines | RRR-alpha-tocopheryl succinate (VES) | Enhanced IL-1 production | Upregulation of IL-1 |

| Avian Peritoneal Exudate Cells | RRR-alpha-tocopheryl succinate (VES) | Maintained normal PGE2 levels in the presence of a viral challenge | Downregulation of retrovirus-induced PGE2 production |

Effects on Other Biological Processes in Experimental Models

Alpha-tocopheryl succinate (α-TOS) has been shown to inhibit angiogenesis, the formation of new blood vessels, by disrupting paracrine signaling of fibroblast growth factor-2 (FGF2). nih.gov In a study involving malignant mesothelioma (MM) cells, it was observed that these cancer cells promoted the proliferation and in vitro angiogenesis of endothelial cells through the secretion of FGF2. nih.gov

Table 2: Research Findings on Angiogenesis Inhibition by Alpha-Tocopheryl Succinate

| Cell Model | Key Effect of α-TOS | Mechanism of Action |

|---|---|---|

| Malignant Mesothelioma (MM) cells and Endothelial Cells (ECs) | Inhibited MM cell-induced EC proliferation and angiogenesis | Disrupted paracrine FGF2 signaling by inhibiting FGF2 secretion from MM cells |

| Malignant Mesothelioma (MM) cells | Induced mitochondria-dependent generation of reactive oxygen species | Led to the inhibition of FGF2 secretion |

Alpha-tocopheryl succinate (α-TP-suc) has demonstrated the ability to modulate bone metabolism by inhibiting osteoclast formation. nih.govnih.gov Osteoclasts are specialized cells responsible for bone resorption and are derived from the monocyte/macrophage lineage. nih.govnih.gov In co-cultures of mouse bone marrow cells and calvarial osteoblasts stimulated with interleukin-1 (IL-1), α-TP-suc was found to inhibit the formation of osteoclasts. nih.govnih.gov

A key mechanism underlying this effect is the suppression of the expression of Receptor Activator of Nuclear Factor-kappaB Ligand (RANKL) mRNA in osteoblasts. nih.govnih.gov RANKL is a critical factor for osteoclast differentiation and activation. nih.gov The inhibitory effect of α-TP-suc on osteoclast differentiation was directly linked to the reduced expression of RANKL in osteoblasts. nih.gov Interestingly, the expression of osteoprotegerin (OPG), a decoy receptor that inhibits RANKL activity, was not significantly affected by α-TP-suc treatment. nih.gov

In vivo studies using a mouse model of inflammatory bone loss further confirmed these findings. Intraperitoneal injections of α-TP-suc prevented IL-1-mediated osteoclast formation and subsequent bone loss. nih.govnih.gov These results suggest that α-TP-suc may have therapeutic potential in conditions characterized by excessive bone resorption. nih.gov

Table 3: Modulation of Osteoclastogenesis and Bone Metabolism by Alpha-Tocopheryl Succinate

| Experimental Model | Key Finding | Mechanism of Action |

|---|---|---|

| Co-cultures of mouse bone marrow cells and calvarial osteoblasts | Inhibited IL-1 stimulated osteoclast formation | Decreased the expression of RANKL mRNA in osteoblasts |

| In vivo mouse model of inflammatory bone loss | Prevented IL-1 mediated osteoclast formation and bone loss | Suppression of RANKL expression |

Bioavailability and Metabolic Fate in Preclinical Research Models

Pre-systemic Hydrolysis and Intestinal Esterase Activity in Experimental Systems

For DL-alpha-Tocopherol calcium succinate (B1194679) to be absorbed, it must first undergo hydrolysis in the intestine to release free alpha-tocopherol (B171835). researchgate.netnih.govdrugbank.com This de-esterification is a critical and often rate-limiting step in its bioavailability. nih.gov The process is not a simple chemical cleavage but is mediated by specific enzymes within the intestinal lumen.

Research using in vitro digestion models has provided significant insight into this process. Studies on the analogous compound, tocopheryl acetate (B1210297), have demonstrated that its hydrolysis is primarily carried out by cholesteryl ester hydrolase (CEH), also known as carboxyl ester lipase (B570770). nih.gov Interestingly, other enzymes such as pancreatic lipase and pancreatic lipase-related protein 2 show negligible activity towards tocopheryl esters. nih.gov The efficiency of this enzymatic hydrolysis is highly dependent on the physical state of the compound during digestion. Hydrolysis is significantly more efficient when the tocopheryl ester is incorporated into mixed micelles or liposomes compared to when it is in an emulsion or remains within the food matrix. nih.gov In one in vitro model, only 36% of tocopheryl acetate was found in mixed micelles, the site of most efficient hydrolysis, with the remainder distributed in less accessible matrices like liposomes (9%) and non-solubilized food debris (52%). nih.gov

Studies in broiler chickens comparing tocopheryl-acetate with free tocopherol confirmed that the intestinal hydrolysis step limits the bioavailability of the ester form. nih.gov This enzymatic process can become saturated at higher intake levels, further restricting the absorption of the esterified vitamin E. nih.gov General studies on the intestinal hydrolysis of various tocopheryl esters have long identified the presence of esterase activity in intestinal secretions capable of this conversion. nih.gov

Intracellular Processing and Conversion of Tocopherol Succinate Esters

Alpha-tocopheryl succinate is considered a pro-vitamin, meaning it requires conversion into the active vitamin form, alpha-tocopherol, to exert its primary biological functions. nih.gov Following the luminal hydrolysis of the ester and the uptake of free tocopherol by enterocytes, any intact succinate ester that may be absorbed must be processed intracellularly.

Experimental work using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to mimic intestinal enterocytes, has shown that these cells possess the ability to hydrolyze tocopheryl esters. nih.gov When presented with tocopheryl acetate incorporated into mixed micelles, Caco-2 cells were able to hydrolyze the ester and uptake the resulting free tocopherol. nih.gov This indicates that intestinal cells have an intrinsic esterase capacity to convert tocopheryl esters that may have been absorbed intact, ensuring the release of the active tocopherol molecule within the cell before its incorporation into chylomicrons for transport into the lymphatic system. The general scientific consensus is that alpha-tocopherol succinate is cleaved to provide free alpha-tocopherol, which is then absorbed and distributed. nih.govdrugbank.com

Factors Influencing Bioavailability in Animal Models

Several factors have been shown to influence the bioavailability of tocopheryl esters like DL-alpha-Tocopherol calcium succinate in animal models.

Esterification: The primary factor is the ester linkage itself, which necessitates the rate-limiting hydrolysis step in the intestine. researchgate.netnih.gov A study in broilers directly compared the bioavailability of all-rac-α-tocopheryl acetate and free all-rac-α-tocopherol. Based on linear regression analysis, the relative efficiency with which the acetate form raised tissue levels compared to the free form was only 0.24 to 0.37, highlighting the significant impediment caused by the need for hydrolysis. nih.gov

Dose-Dependency: The same broiler study revealed that the hydrolysis of tocopheryl acetate was strongly dose-dependent and could be saturated at supplementation levels above approximately 50 ppm. nih.gov In contrast, there was no evidence of saturation for the absorption of free tocopherol, indicating that the enzymatic capacity for hydrolysis is a key bottleneck at higher intake levels. nih.gov

Route of Administration: The route of administration can dramatically influence bioavailability by circumventing the primary barrier to absorption. researchgate.net Administration routes that bypass the gastrointestinal tract, such as intraperitoneal injection, would eliminate the need for intestinal hydrolysis, leading to more direct systemic availability. nih.gov

Formulation: The physical formulation of the supplement can alter its absorption kinetics. A study in dairy cows using intraruminal administration of DL-alpha-tocopheryl acetate in three different forms—adsorbed on silica (B1680970), microencapsulated, and in oil—found differences in the time to reach maximum plasma concentration (Tmax) and the area under the curve (AUC), indicating that the delivery vehicle affects absorption and bioavailability. nih.gov Similarly, water-soluble forms, such as d-α-Tocopherol polyethylene (B3416737) glycol 1000 succinate, have been developed and used in animal models like weaned piglets. nih.gov

Table 1: Comparative Bioavailability of Tocopherol Esters vs. Free Tocopherol in Broilers This interactive table summarizes findings from a study comparing the efficiency of tocopheryl-acetate (T-Ac) and tocopherol (T) in raising tissue vitamin E levels.

| Parameter | Tocopheryl-Acetate (T-Ac) | Tocopherol (T) | Key Finding |

|---|---|---|---|

| Prerequisite for Absorption | Must be hydrolyzed in the intestine | Absorbed directly | Hydrolysis is a rate-limiting step for T-Ac. nih.gov |

| Relative Bioavailability | 0.24 - 0.37 (compared to T) | 1.00 (Reference) | T-Ac is significantly less bioavailable than T. nih.gov |

| Dose-Response | Hydrolysis can be saturated at >50 ppm | No evidence of saturation | The efficiency of T-Ac absorption decreases at higher doses. nih.gov |

Hepatic Metabolism and Enzyme Interactions

Once absorbed and transported to the liver, alpha-tocopherol undergoes catabolism. This process is crucial for regulating tissue concentrations of vitamin E. The primary metabolic pathway involves the degradation of the phytyl tail of the tocopherol molecule. nih.govnih.gov

This metabolic cascade is initiated by a hydroxylation reaction at the ω-carbon of the side chain, a reaction mediated by specific cytochrome P450 (CYP) enzymes. nih.govnih.gov Subsequent oxidation steps lead to the formation of various carboxychromanol metabolites, which are more water-soluble and can be excreted. nih.gov

Preclinical research has identified key enzymes involved in this process:

CYP3A Family: Studies using rat primary hepatocytes and human liver-derived HepG2/C3A cells demonstrated that the metabolism of both alpha- and gamma-tocopherol (B30145) was substantially inhibited by ketoconazole, a selective inhibitor of CYP3A enzymes. nih.gov This provides strong evidence for a CYP3A-dependent mechanism in the side-chain oxidation of tocopherols (B72186). nih.gov

CYP4F2: Research has also established that CYP4F2 acts as a key tocopherol-ω-hydroxylase, initiating the catabolic pathway that leads to the eventual formation of carboxyethyl-hydroxychroman (CEHC), the main urinary metabolite. nih.gov

Enzyme Induction: Interestingly, the metabolism of alpha-tocopherol appears to be self-regulated. In a study involving mice fed high-dose alpha-tocopheryl acetate, hepatic alpha-tocopherol concentrations increased eightfold. nih.gov This was accompanied by a significant increase in the gene expression of Phase I enzymes, including a 4.0-fold increase in cytochrome P450 3a11 (Cyp3a11), the murine ortholog of human CYP3A4. nih.gov This suggests that elevated levels of alpha-tocopherol induce the very enzymes responsible for its own breakdown, a mechanism that may help maintain homeostasis. nih.gov

Table 2: Key Enzymes in the Metabolism of Alpha-Tocopherol This interactive table outlines the primary enzymes identified in preclinical models responsible for the bioavailability and metabolism of alpha-tocopherol.

| Location | Enzyme | Function | Experimental Model | Reference |

|---|---|---|---|---|

| Intestine | Cholesteryl Ester Hydrolase (CEH) | Hydrolysis of tocopheryl esters to free tocopherol | In vitro digestion model; Caco-2 cells | nih.gov |

| Liver | Cytochrome P450 3A (CYP3A) | Side-chain oxidation (ω-hydroxylation) | Rat primary hepatocytes; HepG2/C3A cells | nih.gov |

| Liver | Cytochrome P450 4F2 (CYP4F2) | Side-chain oxidation (ω-hydroxylation) | General metabolic pathway research | nih.gov |

| Liver | Cytochrome P450 3a11 (CYP3A11) | Side-chain oxidation; expression induced by high α-tocopherol | Mice | nih.gov |

Advanced Preclinical Models and Research Paradigms Utilizing Dl Alpha Tocopherol Calcium Succinate

In Vitro Cell Culture Systems for Mechanistic Elucidation

In vitro models are fundamental in dissecting the molecular pathways affected by alpha-tocopheryl succinate (B1194679). These systems allow for controlled investigations into the compound's cell-specific effects.

Utilization of Specific Cancer Cell Lines and Matched Normal Cell Controls

A key research paradigm involves comparing the effects of d-alpha-tocopheryl succinate (alpha-TS) on cancer cells versus normal cells. Studies consistently demonstrate a selective action, where alpha-TS induces or enhances cellular damage in malignant cells while protecting normal cells. nih.govnih.gov

One study treated three human cancer cell lines (HeLa cervical cancer, OVGI and SKOV3 ovarian carcinoma) and three human normal fibroblast cell lines (GM2149, AG1522, HF19) with alpha-TS before gamma-irradiation. The results showed that alpha-TS by itself induced chromosomal damage in the cancer cells but not in the normal fibroblasts. nih.govnih.gov Furthermore, alpha-TS enhanced the level of radiation-induced chromosomal damage in the cancer cells but protected the normal cells from such damage. nih.govnih.gov Notably, both normal and cancer cells accumulated similar levels of alpha-TS, suggesting that the heightened sensitivity of cancer cells is an acquired trait related to their transformation. nih.govnih.gov

Other research has explored its effects across a variety of cancer types. In human gastric cancer cells (SGC-7901), RRR-α-tocopheryl succinate was found to induce apoptosis by inhibiting NFκB signaling. nih.govnih.gov Similarly, derivatives have been shown to induce cell cycle arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govnih.gov

Table 1: Effects of Alpha-Tocopheryl Succinate on Cancer vs. Normal Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cell Type | Origin | Observed Effect of α-TOS | Finding | Citation(s) |

| HeLa | Cancer | Human Cervical Cancer | Induced chromosomal damage; Enhanced radiation-induced damage | Selectively targets cancer cells for damage while protecting normal cells. | nih.gov, nih.gov |

| OVGI | Cancer | Human Ovarian Carcinoma | Induced chromosomal damage; Enhanced radiation-induced damage | Selectively targets cancer cells for damage while protecting normal cells. | nih.gov, nih.gov |

| SKOV3 | Cancer | Human Ovarian Carcinoma | Induced chromosomal damage; Enhanced radiation-induced damage | Selectively targets cancer cells for damage while protecting normal cells. | nih.gov, nih.gov |

| GM2149 | Normal | Human Fibroblast | No induced chromosomal damage; Protected from radiation damage | Demonstrates protective effects on non-malignant cells. | nih.gov, nih.gov |

| AG1522 | Normal | Human Fibroblast | No induced chromosomal damage; Protected from radiation damage | Demonstrates protective effects on non-malignant cells. | nih.gov, nih.gov |

| HF19 | Normal | Human Fibroblast | No induced chromosomal damage; Protected from radiation damage | Demonstrates protective effects on non-malignant cells. | nih.gov, nih.gov |

| SGC-7901 | Cancer | Human Gastric Cancer | Induced apoptosis via NFκB inhibition | Shows mechanism of action in gastric cancer. | nih.gov, nih.gov |

| MCF-7 | Cancer | Human Breast Cancer | Induced G1/S cell cycle arrest and apoptosis | Effective against breast cancer cells. | nih.gov, nih.gov |

| MDA-MB-231 | Cancer | Human Breast Cancer | Induced G1/S cell cycle arrest and apoptosis | Effective against breast cancer cells. | nih.gov, nih.gov |

Co-culture Models for Cell-Cell Interaction Studies (e.g., osteoblast-macrophage co-cultures)

Co-culture models are employed to study how alpha-tocopheryl succinate influences the complex interplay between different cell types. In the context of bone metastasis, the interaction between cancer cells, osteoblasts (bone-forming cells), and osteoclasts (bone-resorbing cells derived from macrophage precursors) is critical. Research has shown that α-tocopheryl succinate can inhibit cancer-induced RANKL expression in osteoblasts. researchgate.net Since RANKL is the key signaling molecule that drives the differentiation of macrophage precursors into mature osteoclasts, this suppression effectively prevents osteoclastogenesis, a primary driver of bone destruction in metastatic disease. researchgate.net

In another model of cell-cell interaction, the effect of RRR-a-tocopheryl succinate (VES) was studied in a co-culture of human cervical cancer cells (HeLa) and macrophages (THP-1). nih.gov Treating HeLa cells with VES made them more susceptible to being engulfed by the THP-1-derived macrophages. nih.gov This suggests that VES can modulate the cancer cell surface (specifically via the CD47-SIRPɑ pathway) to promote phagocytosis by immune cells, demonstrating a mechanism that relies on the interaction between malignant cells and innate immune cells. nih.gov

Application of Immortalized Cell Lines for Ocular and Renal Research (e.g., ARPE-19, MDBK)

The application of alpha-tocopheryl succinate in research specifically utilizing the human retinal pigment epithelial cell line ARPE-19 or the Madin-Darby Bovine Kidney (MDBK) cell line is not prominently documented in the available scientific literature. While ARPE-19 cells are a standard model for studying oxidative stress in age-related macular degeneration and MDBK cells are used in virology and toxicology, studies focusing on the direct effects of DL-alpha-tocopherol calcium succinate or its ester variant on these specific lines could not be identified in the search results. nih.govnih.gov Research on these cell lines has investigated other antioxidant compounds, but specific data regarding alpha-tocopheryl succinate is lacking. nih.gov

In Vivo Animal Models for Efficacy and Mechanistic Investigations

To validate in vitro findings and understand systemic effects, alpha-tocopheryl succinate is studied in various animal models of human disease.

Rodent Models of Disease (e.g., Cancer, Inflammation, Bone Disorders)

Rodent models have been instrumental in demonstrating the in vivo efficacy of alpha-tocopheryl succinate (α-TOS) in oncology. In a mouse model of breast cancer bone metastasis, systemic administration of α-TOS significantly inhibited tumor burden and ameliorated bone destruction. researchgate.net Micro-CT analysis of bone parameters in these models revealed that α-TOS treatment relieved the reduction in bone volume, trabecular thickness, and trabecular number caused by the cancer cells. researchgate.net

Table 2: In Vivo Rodent Model Research with Alpha-Tocopheryl Succinate This table is interactive. You can sort and filter the data.

| Animal Model | Disease Investigated | Cancer Cell Line (if applicable) | Key Findings | Citation(s) |

| BALB/c nude mice | Breast Cancer Bone Metastasis | MDA-MB-231, 4T1 | Inhibited tumor burden, reduced osteoclast formation, and ameliorated bone destruction. | researchgate.net |

| BALB/c nude mice | Cervical Cancer | HeLa | Reduced tumor growth and increased overall survival. | nih.gov |

| Immunodeficient mice | Prostate Cancer | PC-3 | Suppressed prostate tumor growth. | nih.gov |

| Transgenic mice | Acute Promyelocytic Leukemia (APL) | hCG-PML-RARα | Demonstrated therapeutic efficacy comparable to standard treatments by targeting mitochondria. | nih.gov, nih.gov |

Avian Models for Immunomodulatory and Anti-inflammatory Research

Avian models, particularly chickens, serve as a valuable system for investigating the immunomodulatory properties of nutritional compounds. Research using RRR-alpha-tocopheryl succinate has shown it to be a potent modulator of the avian immune system.

In vitro studies on spleen cells from chickens infected with avian erythroblastosis virus, which causes immunosuppression, found that RRR-alpha-tocopheryl succinate restored T-cell proliferative responses and reduced suppressor T-cell activity. nih.gov It was also shown to directly enhance the production of Interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation, by chicken splenic T-lymphocytes. nih.gov

An in vivo study in broiler chickens investigated the effect of dietary supplementation with d-α-TOS. researchgate.netnih.gov This research found that supplementation led to a marked enhancement of splenic T- and B-lymphocyte proliferation. researchgate.netnih.gov The immunoenhancement was correlated with increased retention of α-tocopherol and a reduction in lipid peroxidation, indicating an antioxidant-linked mechanism in this context. researchgate.netnih.gov Conversely, another study reported that RRR-alpha-tocopheryl succinate (VES) inhibited the proliferation of normal T-cells activated by lectins, suggesting its immunomodulatory effects may be context-dependent and not solely based on antioxidant activity. nih.gov

Table 3: Immunomodulatory Research in Avian Models with Alpha-Tocopheryl Succinate This table is interactive. You can sort and filter the data.

| Avian Model | Study Type | Key Findings | Proposed Mechanism | Citation(s) |

| Chickens (AEV-infected) | In Vitro (Spleen Cells) | Ameliorated suppressed T-cell proliferation and reduced suppressor cell activity. | Antioxidant functions. | nih.gov |

| Chickens | In Vitro (Splenic T-cells) | Enhanced Interleukin-2 (IL-2) production. | Direct potentiation of IL-2 production/release. | nih.gov |

| Broiler Chickens | In Vivo (Dietary) | Enhanced splenic T- and B-lymphocyte proliferation. | Increased α-tocopherol retention and reduced lipid peroxidation. | researchgate.net, nih.gov |

| Chickens | In Vitro (Spleen/Thymus Cells) | Inhibited lectin-induced T-cell proliferation. | Non-antioxidant, unique growth-inhibitory properties of the succinate form. | nih.gov |

Synergistic and Adjuvant Research Applications

Preclinical research has extensively investigated the potential of this compound, often referred to in literature as alpha-tocopheryl succinate (α-TOS) or Vitamin E succinate (VES), as a synergistic or adjuvant agent in cancer therapy. These studies explore its ability to enhance the efficacy of conventional treatments like chemotherapy and radiation, as well as its interactions with other bioactive molecules.

Combination Studies with Chemotherapeutic Agents and Radiation

This compound has demonstrated a remarkable ability to potentiate the anticancer effects of various chemotherapeutic drugs and ionizing radiation in preclinical models. This synergistic relationship is characterized by an enhanced therapeutic outcome when the compound is used in conjunction with these standard treatments, often allowing for greater efficacy at lower doses and potentially mitigating side effects by selectively targeting cancer cells. researchgate.nettandfonline.com

Research indicates that α-TOS can increase the sensitivity of tumor cells to chemotherapeutic agents, even in drug-resistant strains. researchgate.net For instance, studies have explored its combination with doxorubicin (B1662922), where a co-delivery system using nanostructured lipid carriers for doxorubicin, docosahexaenoic acid (DHA), and α-tocopherol succinate resulted in a synergistic effect against 4T1 tumor cells in vitro. nih.gov Another study found that fusogenic liposomes containing both α-tocopheryl succinate and doxorubicin improved drug uptake and accumulation in a murine breast tumor model. nih.gov However, the interaction is complex and can be drug-specific. One study reported that while α-TOS stimulated etoposide-induced apoptosis, it attenuated the apoptotic effects of cisplatin (B142131) under certain concentrations, highlighting the need for careful investigation of specific drug combinations. nih.gov

In the context of radiation therapy, α-TOS has been shown to exhibit a dual-action effect. It enhances the level of radiation-induced chromosomal damage in cancer cells, including human cervical and ovarian cancer cells, thereby increasing the therapeutic efficacy of the radiation. tandfonline.com Concurrently, it has been observed to protect normal cells, such as human normal fibroblasts, from similar radiation-induced damage. nih.gov This differential effect suggests a potential to widen the therapeutic window of radiation treatment, maximizing tumor cell kill while minimizing toxicity to healthy tissues. nih.govnih.gov The mechanisms behind this synergy include the induction of apoptosis and modulation of key signaling pathways involved in cell survival and death. researchgate.net

Table 1: Synergistic Effects of DL-alpha-Tocopherol Succinate with Chemotherapy and Radiation

| Combination Agent | Cancer Model/Cell Line | Key Findings | Reference |

|---|---|---|---|

| Doxorubicin | 4T1 Murine Breast Cancer | Synergistic antitumor activity observed in vitro. | nih.gov |

| Doxorubicin | Murine Breast Tumor Model | Improved drug uptake and tumor accumulation. | nih.gov |

| Cisplatin | Human Cancer Cell Lines | Attenuated cisplatin-induced apoptosis at low concentrations. | nih.gov |

| Etoposide | Human Cancer Cell Lines | Stimulated etoposide-induced apoptosis. | nih.gov |

| Barasertib, Bortezomib, Lonafarnib | Leukemia Lymphocytes (Jurkat) | Strong synergistic cytotoxic effect. | iiarjournals.org |

| Ionizing Radiation | Human Cervical (HeLa) & Ovarian Cancer Cells (OVGI, SKOV3) | Enhanced radiation-induced chromosomal damage in cancer cells. | nih.gov |

| Ionizing Radiation | Human Normal Fibroblasts | Protected normal cells against radiation-induced damage. | nih.gov |

Interactions with Other Micronutrients and Biological Response Modifiers (e.g., DHA, TRAIL)

The adjuvant potential of this compound extends to its interactions with other bioactive compounds, including micronutrients like docosahexaenoic acid (DHA) and biological response modifiers such as TNF-related apoptosis-inducing ligand (TRAIL).

The interaction with DHA, an omega-3 fatty acid, is nuanced. One study investigating DHA-induced apoptosis in triple-negative breast cancer cells found that different forms of vitamin E had distinct effects. While gamma-tocotrienol (B1674612) (γT3) enhanced DHA's pro-apoptotic activity, the antioxidant RRR-α-tocopherol (αT) actually blocked it. aacrjournals.org A separate study co-encapsulating DHA, doxorubicin, and α-tocopherol succinate in nanocarriers reported a synergistic effect against tumor cells, suggesting that the formulation and context are critical. nih.gov

A significant body of research points to a potent synergistic relationship between α-TOS and TRAIL, a naturally occurring cytokine that induces apoptosis in cancer cells. nih.govnih.gov Many cancer cells, however, are resistant to TRAIL. Studies have shown that α-TOS can sensitize various cancer cell lines to TRAIL-induced apoptosis. nih.govnih.gov In human malignant mesothelioma cells, which are typically resistant to TRAIL, sub-apoptotic doses of α-TOS rendered them highly sensitive to TRAIL-mediated killing. nih.govnih.gov This synergistic effect was selective for malignant cells, as the combination was not toxic to nonmalignant mesothelial cells. nih.gov

The mechanisms underpinning this synergy are multifaceted. Research on Jurkat T lymphoma cells revealed that α-TOS potentiates TRAIL-induced apoptosis by suppressing the transient activation of NF-κB, a key pro-survival transcription factor. nih.gov In malignant mesothelioma cells, the enhancement of TRAIL-induced apoptosis by α-TOS was associated with the upregulation of TRAIL's cognate death receptors, DR4 and DR5, on the cancer cell surface. nih.gov Similar cooperation has been observed in colon cancer cells. aacrjournals.org Furthermore, in gastric cancer cells, Vitamin E succinate was found to upregulate TRAIL receptor expression while also increasing TRAIL expression in CD4+ T cells, leading to enhanced cancer cell apoptosis when co-cultured. nih.gov

Table 2: Interactions of DL-alpha-Tocopherol Succinate with Biological Response Modifiers

| Combination Agent | Cancer Model/Cell Line | Key Findings | Reference |

|---|---|---|---|

| TRAIL | Jurkat T Lymphoma Cells | Potentiated TRAIL-induced apoptosis via NF-κB suppression. | nih.gov |

| TRAIL | Malignant Mesothelioma Cells | Synergistic induction of apoptosis; upregulation of DR4 and DR5. | nih.govnih.gov |

| TRAIL | Nonmalignant Mesothelial Cells | No toxic effect observed from the combination. | nih.gov |

| TRAIL | HCT116 Colon Cancer Cells | Cooperated with TRAIL to suppress tumor growth. | aacrjournals.org |

| TRAIL | Gastric Cancer Cells & CD4+ T Cells | Upregulated TRAIL receptor on cancer cells and TRAIL expression on T cells. | nih.gov |

| DHA | Triple-Negative Breast Cancer Cells | RRR-α-tocopherol (antioxidant form) blocked DHA-induced apoptosis. | aacrjournals.org |

| DHA (with Doxorubicin) | 4T1 Murine Breast Cancer | Synergistic antitumor activity in a co-delivery system. | nih.gov |

Q & A

Q. What are the structural and functional distinctions between DL-alpha-tocopherol calcium succinate and other vitamin E derivatives?

this compound is a synthetic vitamin E derivative where the hydroxyl group of alpha-tocopherol is esterified with succinic acid and complexed with calcium. This modification enhances water solubility and stability compared to non-esterified forms like DL-alpha-tocopherol or its acetate derivatives . Its calcium salt form is particularly advantageous in formulations requiring pH stability or controlled release in cellular uptake studies .

Q. How can researchers validate the purity and identity of this compound in experimental preparations?

Analytical validation should include:

- HPLC-MS/MS : For quantification and structural confirmation using reverse-phase C18 columns with mobile phases like methanol/water (95:5 v/v) and detection at 292 nm .

- NMR Spectroscopy : To confirm esterification and calcium coordination via characteristic peaks (e.g., succinate carbonyl signals at ~170 ppm in NMR) .

- Elemental Analysis : Verify calcium content (~8-10% w/w) to ensure stoichiometric integrity .

Q. What are standard protocols for assessing the antioxidant efficacy of this compound in vitro?

Use the following assays:

- DPPH/ABTS Radical Scavenging : Measure IC values in ethanol/water mixtures to account for solubility differences .

- Lipid Peroxidation Inhibition : Employ linoleic acid or LDL oxidation models, monitoring malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay .

- Cellular Antioxidant Activity (CAA) : Pre-treat cell lines (e.g., HaCaT keratinocytes) with the compound, then induce oxidative stress with HO and measure ROS reduction via fluorescent probes like DCFH-DA .

Advanced Research Questions

Q. How do experimental conditions (e.g., pH, light exposure) affect the stability of this compound, and how can degradation be mitigated?

- pH Sensitivity : The compound hydrolyzes in acidic conditions (pH < 5), releasing free alpha-tocopherol. Use buffered solutions (pH 7-8) for long-term storage .

- Light-Induced Degradation : Protect from UV light by storing in amber glass and adding stabilizers like BHT (0.01% w/v) .

- Thermal Stability : Degrades above 40°C; lyophilization or cold-chain storage is recommended for labile formulations .

Q. What methodological considerations are critical when reconciling contradictory data on the compound’s bioactivity across studies?

Contradictions often arise from:

- Solvent Systems : Use of non-polar solvents (e.g., DMSO) may underestimate cellular uptake due to poor miscibility. Optimize with surfactants like TPGS-750-M .

- Cell Line Variability : Fibroblasts (e.g., NIH/3T3) show higher uptake efficiency than epithelial cells due to differential expression of tocopherol transporters .

- Dosage Regimens : Sub-micromolar doses may fail to saturate cellular receptors, leading to inconsistent efficacy metrics. Conduct dose-response curves with at least six concentrations .

Q. What advanced models can elucidate the mechanism of this compound in UV-induced oxidative stress protection?

- 3D Skin Equivalents : Use reconstructed human epidermis (RhE) models to simulate UVB-induced damage and quantify interleukin-6 (IL-6) suppression via ELISA .

- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated fibroblasts to identify Nrf2/ARE pathway activation and downstream antioxidant genes (e.g., HO-1, NQO1) .

- Molecular Dynamics Simulations : Model interactions between the compound and lipid bilayers to predict membrane stabilization efficacy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.